molecular formula C8H15NOS B6148897 2-(cyclohexyloxy)ethanethioamide CAS No. 1016753-14-2

2-(cyclohexyloxy)ethanethioamide

Cat. No. B6148897
CAS RN: 1016753-14-2
M. Wt: 173.3
InChI Key:
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Description

2-(Cyclohexyloxy)ethanethioamide, also known as 2-CET, is a compound that has been used in a variety of scientific research applications. It is a cyclic amide with a thioether group, and has been used as an intermediate in organic synthesis, as a reagent in biochemistry and as a catalyst in pharmaceutical research. This compound has several advantages over other compounds due to its low toxicity and its ability to react with a variety of substrates.

Scientific Research Applications

2-(cyclohexyloxy)ethanethioamide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an intermediate in pharmaceutical research. It has also been used as a ligand in coordination complexes, as a reagent in peptide synthesis, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

2-(cyclohexyloxy)ethanethioamide is a cyclic amide with a thioether group, and it is believed to act as a nucleophile in organic synthesis. It is capable of reacting with a variety of substrates, such as alcohols, amines, and carboxylic acids. It is also capable of forming covalent bonds with other molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
2-(cyclohexyloxy)ethanethioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and catechol-O-methyltransferase. It has also been shown to inhibit the activity of certain proteins, such as phospholipase A2 and cyclooxygenase-2. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-(cyclohexyloxy)ethanethioamide has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low volatility, making it easy to work with in the laboratory. In addition, it is capable of reacting with a variety of substrates, making it useful for a variety of organic synthesis reactions. However, it is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-(cyclohexyloxy)ethanethioamide. It could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. It could also be used in the development of new catalysts, as it is capable of forming covalent bonds with other molecules. In addition, it could be used in the development of new peptide and heterocyclic compounds. Finally, it could be used in the development of new coordination complexes, as it is capable of forming complexes with other molecules.

Synthesis Methods

2-(cyclohexyloxy)ethanethioamide is typically synthesized using a method known as the Williamson ether synthesis. This involves the reaction of an alcohol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or toluene. The reaction produces a tertiary alcohol, which is then converted to 2-(cyclohexyloxy)ethanethioamide by reacting it with thionyl chloride in an aprotic solvent. The reaction is typically carried out at room temperature, and the product is then isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cyclohexyloxy)ethanethioamide involves the reaction of cyclohexanol with thionyl chloride to form cyclohexyl chloride, which is then reacted with sodium ethanethiolate to form 2-(cyclohexylthio)ethanol. This intermediate is then reacted with ethyl chloroformate to form 2-(cyclohexylthio)ethyl chloroformate, which is finally reacted with ammonia to form the desired product, 2-(cyclohexyloxy)ethanethioamide.", "Starting Materials": [ "Cyclohexanol", "Thionyl chloride", "Sodium ethanethiolate", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Cyclohexanol is reacted with thionyl chloride to form cyclohexyl chloride.", "Cyclohexyl chloride is reacted with sodium ethanethiolate to form 2-(cyclohexylthio)ethanol.", "2-(Cyclohexylthio)ethanol is reacted with ethyl chloroformate to form 2-(cyclohexylthio)ethyl chloroformate.", "2-(Cyclohexylthio)ethyl chloroformate is reacted with ammonia to form 2-(cyclohexyloxy)ethanethioamide." ] }

CAS RN

1016753-14-2

Product Name

2-(cyclohexyloxy)ethanethioamide

Molecular Formula

C8H15NOS

Molecular Weight

173.3

Purity

95

Origin of Product

United States

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